

Spectroscopic Data for 3-Fluoropyridin-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoropyridin-4-ol

Cat. No.: B1302951

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characterization of **3-Fluoropyridin-4-ol**. Despite a comprehensive search of publicly available scientific databases and literature, experimental spectroscopic data (NMR, IR, MS) for **3-Fluoropyridin-4-ol** is not readily available. Chemical suppliers list the compound and indicate the availability of analytical data, but this information is not publicly accessible.

To provide valuable insights for researchers, this document presents a detailed analysis of a closely related and structurally similar compound: methyl 3-fluoropyridine-4-carboxylate. The spectroscopic data for this derivative, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, are presented along with the experimental protocols used for their acquisition. This information serves as a robust reference point for predicting the spectral characteristics of **3-Fluoropyridin-4-ol** and for guiding the analytical characterization of this and related compounds.

Compound Identity: 3-Fluoropyridin-4-ol

While experimental spectra are not publicly available, the identity of **3-Fluoropyridin-4-ol** is confirmed in chemical databases.

Property	Value	Source
IUPAC Name	3-fluoro-1H-pyridin-4-one	PubChem[1]
CAS Number	22282-73-1	PubChem[1]
Molecular Formula	C ₅ H ₄ FNO	PubChem[1]
Molecular Weight	113.09 g/mol	PubChem[1]
Structure		

Spectroscopic Data of a Reference Compound: Methyl 3-fluoropyridine-4-carboxylate

The following data for methyl 3-fluoropyridine-4-carboxylate is provided as a reference.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.55	dd	0.8, 4.8	H-6
7.77	ddd	0.4, 4.8, 8.8	H-5
3.98	d	2.3	OCH ₃

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Splitting (JCF) Hz | Assignment | | :--- | :--- | :--- | :--- | | 163.3 | d, 3.8 | C=O | | 152.0 | d, 12.9 | C-4 | | 149.8 | d, 268.0 | C-3 | | 141.2 | d, 14.4 | C-6 | | 124.4 | d, 4.6 | C-5 | | 53.0 | s | OCH₃ |

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-125.5	dd	2.3, 6.0

Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
1730	C=O stretch
1255	C-O stretch

Mass Spectrometry (MS) Data

m/z	Interpretation
155	$[\text{M}]^+$
124	$[\text{M} - \text{OCH}_3]^+$
96	$[\text{M} - \text{CO}_2\text{CH}_3]^+$

Experimental Protocols

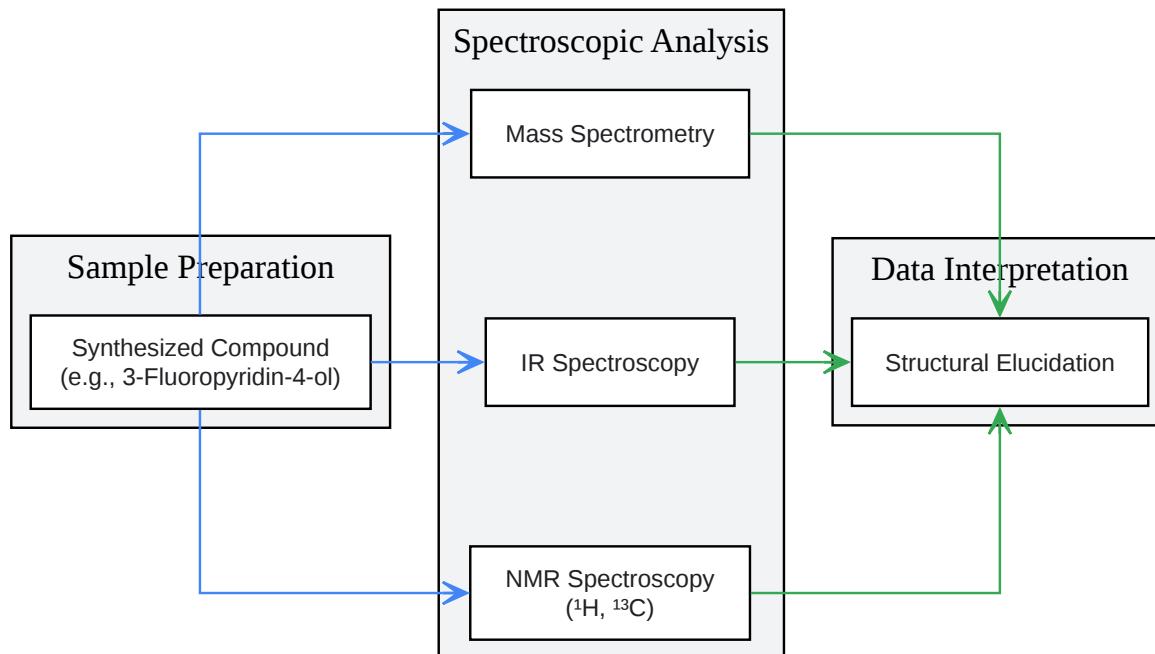
The following are generalized experimental protocols for the acquisition of spectroscopic data, adaptable for compounds such as **3-Fluoropyridin-4-ol** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR. The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O), and tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra are often recorded on a Fourier Transform Infrared (FT-IR) spectrophotometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, as a KBr

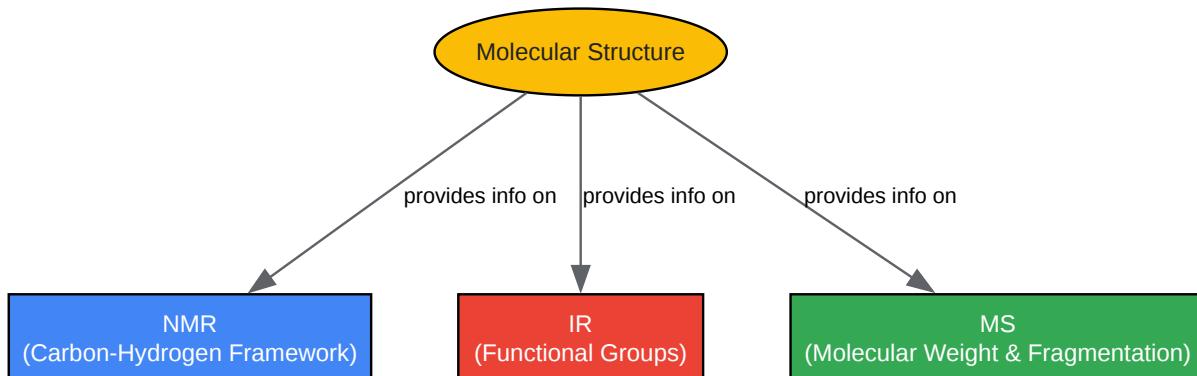

pellet for solids, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The data is reported as a mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information for the structural elucidation of a molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoropyridin-4-ol | C5H4FNO | CID 2762919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data for 3-Fluoropyridin-4-ol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302951#spectroscopic-data-for-3-fluoropyridin-4-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com